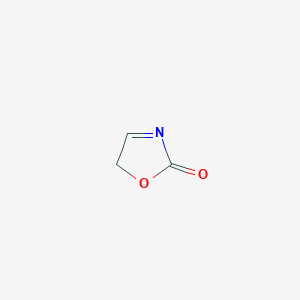
5-Oxopyrazolidine-3-carboxylic acid
概要
説明
5-Oxopyrazolidine-3-carboxylic acid: is a chemical compound with the molecular formula C4H6N2O3. It is characterized by a pyrazolidine ring with a keto group at the 5-position and a carboxylic acid group at the 3-position.
作用機序
Target of Action
The primary targets of 5-Oxopyrazolidine-3-carboxylic acid are GABA receptors , histamine-N-methyl transferase , and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep, mood, and anxiety.
Mode of Action
This compound interacts with its targets by acting as a potential antagonist . This means it binds to these receptors and inhibits their normal function, leading to changes in the physiological processes they regulate.
Biochemical Pathways
The compound’s antagonistic action on GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors affects several biochemical pathways. These include neurotransmission pathways, histamine metabolism, and the benzodiazepine signaling pathway . The downstream effects of these interactions can lead to a variety of pharmacological activities, including arrhythmogenic , antiepileptic , and anxiolytic effects .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include analgesic and antihypoxic effects . These effects are likely a result of the compound’s interaction with its primary targets and the subsequent changes in the associated biochemical pathways.
生化学分析
Biochemical Properties
Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their relatively simple method for preparation and their interesting biological properties . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Molecular Mechanism
It is suggested that compounds of this class could potentially be GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . These interactions could result in various pharmacological activities such as arrhythmogenic, antiepileptic, anxiolytic, and others .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating the reactants without a solvent or by refluxing them in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is usually isolated in good yields and can be purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 5-Oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized under strong oxidative conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-hydroxypyrazolidine-3-carboxylic acid.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学的研究の応用
Chemistry: 5-Oxopyrazolidine-3-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or as intermediates in the synthesis of more complex molecules .
Biology: In biological research, derivatives of this compound have been studied for their potential biological activities. For example, some derivatives have shown analgesic and antihypoxic effects .
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications. They have been investigated as potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists, which could lead to the development of new drugs for various neurological conditions .
類似化合物との比較
5-Oxopyrrolidine-3-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a pyrazolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.
Uniqueness: 5-Oxopyrazolidine-3-carboxylic acid is unique due to its pyrazolidine ring, which imparts different chemical and biological properties compared to its pyrrolidine analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
5-oxopyrazolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64154-84-3 | |
| Record name | 5-oxopyrazolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)







![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)



